Metoprolol

Catalog No.
S535293
CAS No.
51384-51-1
M.F
C15H25NO3
M. Wt
267.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoprolol

CAS Number

51384-51-1

Product Name

Metoprolol

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3

InChI Key

IUBSYMUCCVWXPE-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Solubility

Soluble (tartrate form)
0.06 M

Synonyms

Beloc Duriles, Beloc-Duriles, Betaloc, Betaloc Astra, Betaloc-Astra, Betalok, CGP 2175, CGP-2175, CGP2175, H 93 26, H 93-26, H 9326, Lopressor, Metoprolol, Metoprolol CR XL, metoprolol CR-XL, metoprolol succinate, Metoprolol Tartrate, Seloken, Spesicor, Spesikor, Toprol, Toprol XL, Toprol-XL

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Description

The exact mass of the compound Metoprolol is 267.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (tartrate form)0.06 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of propanolamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Mechanisms of Action in Heart Disease

Metoprolol's primary function is blocking beta-adrenergic receptors in the heart. This action reduces heart rate and contractility, ultimately lowering blood pressure. Researchers utilize metoprolol to study these mechanisms in various heart conditions:

  • Atrial Fibrillation: Studies investigate metoprolol's efficacy in maintaining sinus rhythm (normal heart rhythm) after cardioversion (electrical procedure to restore normal rhythm) in patients with atrial fibrillation (irregular heartbeat) PubMed: .
  • Heart Failure: Research explores metoprolol's impact on heart muscle remodeling and function in heart failure patients .

By observing metoprolol's effects on heart function and electrical activity, researchers gain valuable insights into the underlying mechanisms of various heart diseases.

Evaluating Effectiveness in Different Cardiovascular Conditions

Clinical trials play a crucial role in evaluating the effectiveness of new treatment approaches. Metoprolol serves as a benchmark medication in trials for various cardiovascular conditions:

  • Hypertension: Studies compare the efficacy and safety of new antihypertensive drugs against metoprolol, a well-established treatment for high blood pressure American Heart Association: .
  • Angina (Chest Pain): Researchers assess if new medications for angina pectoris (chest pain) offer similar or superior benefits compared to metoprolol .

By comparing new treatments to metoprolol, researchers can determine if these novel approaches offer better outcomes for patients with specific cardiovascular conditions.

Understanding Long-Term Effects on Cardiovascular Health

Long-term studies using metoprolol help researchers understand the medication's impact on cardiovascular health outcomes:

  • Mortality and Morbidity: Observational studies track metoprolol's effect on mortality (death) and morbidity (illness) rates in patients with various heart conditions European Society of Cardiology.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.9

Exact Mass

267.1834

Boiling Point

398ºC (estimate)

LogP

2.15
1.88 (LogP)
log Kow = 1.88
1.88

Appearance

Solid powder

Melting Point

120 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Metoprolol is indicated for the treatment of angina, heart failure, myocardial infarction, atrial fibrillation, atrial flutter and hypertension.[A175141] Some off-label uses of metoprolol include supraventricular tachycardia and thyroid storm.[A175141] All the indications of metoprolol are part of cardiovascular diseases. These conditions correspond to a number of diseases that involve the function of the heart and blood vessels. The underlying causes of these conditions are variable and can be due to genetic disposition, lifestyle decisions such as smoking, obesity, diet, and lack of exercise, and comorbidity with other conditions such as diabetes. The cardiovascular diseases are the leading cause of death on a global scale.[L5533]
FDA Label

Livertox Summary

Metoprolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Metoprolol has been linked to rare cases of drug induced liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic beta-Antagonists; Anti-Arrhythmia Agents; Antihypertensive Agents; Sympatholytics
Metoprolol /is/ used in the treatment of mitral value prolapse syndrome. /NOT included in US product labeling/
Metoprolol ... /is/ used for thyrotoxicosis. /NOT included in US product labeling/
/Metoprolol has been used/ to control the physical manifestations of anxiety such as tachycardia and tremor. It is not particularly useful for chronic anxiety or panic attacks but is most useful for reducing anxiety and improving performance in specific stressful situations. /NOT included in US product labeling/
... Metoprolol ... may be used to treat tremors. /NOT included in US product labeling/
... Metoprolol /is/ useful for prophylaxis of migrane. /NOT included in US product labeling/
... /Metoprolol may be used/ in the management of symptoms of tachycardia due to excessive beta-receptor stimulation in pheochromocytoma. However, it should be used only after primary treatment with an alpha-adrenergic blocking agent (since use without concomitant alpha-blockade could lead to serious blood pressure elevation). /NOT included in US product labeling/
Metoprolol ... /is/ indicated in clinically stable patients recovering from an initial definite or suspected acute myocardial infarction in order to reduce cardiovascular mortality and to decrease the risk of reinfarction. /Included in US product labeling/
Metoprolol /is/ ... indicated in the management of angina, palpitations, and syncope associated with hypertrophic subaortic stenosis. /NOT included in US product labeling/
... Metoprolol /is/ indicated in the treatment of hypertension when used alone or in combination with other antihypertensive medication. ... Intravenous metoprolol ... /is/ not indicated in the treatment of hypertensive emergencies. /Included in US product labeling/
... Metoprolol ... /is/ used for their antiarrhythmic effects, especially in supraventricular arrhythmias and ventricular tachycardias. /NOT included in US product labeling/
Metoprolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /Included in US product labeling/

Pharmacology

Administration of metoprolol in normal subjects is widely reported to produce a dose-dependent reduction on heart rate and cardiac output.[A175141] This effect is generated due to a decreased cardiac excitability, cardiac output, and myocardial oxygen demand.[T76] In the case of arrhythmias, metoprolol produces its effect by reducing the slope of the pacemaker potential as well as suppressing the rate of atrioventricular conduction.[T451] The Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial showed a significant improvement in sudden cardiac death and myocardial infarction when patients were given with metoprolol as compared with diuretics. As well, in clinical trials performed in 1990, metoprolol reduces mortality and re-infarction in 17% of the individuals when administered chronically after an episode of myocardial infarction.[A175141]
Metoprolol is a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction leading to a reduction in cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C07AB02
C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB02 - Metoprolol

Mechanism of Action

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics.[A175141]
Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/
At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses.
The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release.
In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption.
The exact mechanism of action of metoprolol in patients with suspected or definite myocardial infarction has not been determined. In patients with myocardial infarction, metoprolol reduces heart rate, systolic blood pressure, and cardiac output, but stroke volume, diastolic blood pressure, and pulmonary artery end diastolic pressure remain unchanged; the drug also appears to decrease the occurrence of ventricular fibrillation in these patients.
In patients with normal or high concentrations of circulatiing renin, low doses of metoprolol are associated with a fall in plasma renin concentrations, possibly due, at least partly, to acute peripheral beta-1-adrenergic blockade. Metoprolol also substantially reduces furosemide-induced renin release. Metoprolol and propranolol produce similar decrease in plasma renin activity in patients with high plasma renin activity. The importance of these effects in decreasing blood pressure in hypertensive patients requires further investigation.
A small increase in serum potassium has been observed during metoprolol therapy and may be related to beta-2-adrenergic blockade and reduced plasma renin activity and plasma aldosterone concentration.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

51384-51-1
37350-58-6

Associated Chemicals

Metoprolol Tartrate;56392-17-7
Metoprolol Succinate;98418-47-4

Wikipedia

(RS)-metoprolol

Drug Warnings

Tiredness or dizziness has occurred in about 10% of patients with hypertension or angina receiving metoprolol tartrate in clinical trials; tiredness has been reported in about 1% of patients with myocardial infarction receiving the drug. In addition, vertigo, sleep disturbances/insomnia, hallucinations, nightmares, headache, dizziness, visual disturbances, and confusion have been reported in patients with myocardial infarction receiving the drug, although a causal relationship is unclear. Somnolence or increased dreaming also has been reported with metoprolol therapy; these effects may be alleviated by avoiding late-evening dosing. rarely, impotence, nervousness, and general weakness have occurred. Depression has been reported in about 5% of patients receiving metoprolol tartrate for hypertension or angina. ... /Metoprolol tartrate/
Diarrhea has occurred in about 5% of patients receiving metoprolol tartrate in clinical trials. Other GI symptoms such as nausea, gastric pain, constipation, flatulence, digestive tract disorders, heartburn, xerostomia, and hiccups also have been reported with oral metoprolol therapy. Nausea and abdominal pain have occurred in less than 1% of patients with myocardial infarction receiving IV or oral metoprolol.
In 10 healthy subjects administration of metoprolol tartrate 50 mg by mouth increased the peripheral platelet count.
Peyronie's disease, tinnitus, restless legs, a polymyalgia-like syndrome, decreased libido, blurred vision, dry eyes, dry mucous membranes, agranulocytosis, and sweating have occurred rarely in patients receiving metoprolol. Pruritus, dry skin, worsening of psoriasis, and psoriasiform, maculopapular, and urticarial rash have occurred in some patients receiving metoprolol.
For more Drug Warnings (Complete) data for METOPROLOL (10 total), please visit the HSDB record page.

Biological Half Life

The immediate release formulations of metoprolol present a half-life of about 3-7 hours.
The plasma half-life ranges from approximately 3 to 7 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective

Analytic Laboratory Methods

Analyte: metoprolol tartrate; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /Metoprolol tartrate/
Analyte: metoprolol tartrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Metoprolol tartrate/
Analyte: metoprolol succinate; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /Metoprolol succinate/
Analyte: metoprolol succinate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Metoprolol succinate/
For more Analytic Laboratory Methods (Complete) data for METOPROLOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and rapid thin layer chromatographic method with derivatization and fluorimetric determination of enantiomers of metoprolol tartrate ... in urine samples is described. ...
Aa beta-adrenoreceptor subtype specific radioreceptor assay procedure was developed and compared with an enantiospecific high performance liquid chromatographic liquid chromatographic method to determine metoprolol tartrate blood levels in healthy volunteers. ...

Storage Conditions

Commercially available preparations of metoprolol tartrate should be protected from light. Metoprolol tartrate tablets should be stored in tight, light-resistant containers at 15-30 °C and metoprolol tartrate injection should be stored at a temperature of 30 °C or less, preferably at 15-30 °C, freezing of the injection should be avoided.

Interactions

The effect of verapamil coadministration on the hepatic first pass clearance of metoprolol was investigated in dogs. Plasma concentration-time course of metoprolol enantiomers and urinary recovery of oxidative metabolites were determined after a single iv (0.51 mg/kg) and an oral (1.37 mg/kg) dose of deuterium labeled pseudoracemic metoprolol, with or without concomitant administration of racemic verapamil (3 mg/kg). Verapamil inhibited both the systemic and oral clearance of metoprolol by about 50-70%. The first pass effect of metoprolol was completely abolished after coadministration of verapamil, reflecting a marked alteration in the degree of hepatic extraction of metoprolol from intermediate to low. The hepatic clearance of metoprolol was slightly (S)-enantioselective (R/S ratio = 0.89 + or - 0.04) in control dogs. Inhibition of hepatic clearance of metoprolol by verapamil was selective towards (S)-metoprolol, such that the enantioselectivity in hepatic clearance toward (S)-metoprolol disappeared following verapamil coadministration (R/S ratio = 1.01 + or - 0.05). Urinary metabolite profiles indicated that O-demethylation and N-dealkylation were the major pathways of oxidative metabolism in the dog. alpha-Hydroxymetoprolol was a minor metabolite in urine. N-Dealkylation showed a strong preference for (S)-metoprolol, whereas O-demethylation and alpha-hydroxylation exhibited a modest selectivity toward (R)-metoprolol; hence, the slight (S)-enantioselectivity in the overall hepatic clearance. Comparison of metoprolol metabolite formation clearances in the absence or presence of verapamil coadministration showed that all three oxidative pathways were inhibited by 60-80%. The greater inhibition of hepatic clearance observed with (S)-metoprolol as compared to (R)-metoprolol was attributed to a significant (S)-enantioselective inhibition in the O-demethylation of metoprolol by verapamil.
The interaction between metoprolol and bromazepam and lorazepam was studied in 12 healthy male volunteers aged 21-37 years. Metoprolol had no significant effect on the pharmacokinetics of bromazepam or lorazepam. However, bromazepam area under the curve was 35% higher in the presence of metoprolol. Bromazepam enhanced the effect of metoprolol on systolic blood pressure but not on diastolic blood pressure or pulse rate. Lorazepam had no effect on either blood pressure or pulse. Metoprolol did not enhance the effect of bromazepam on the psychomotor tests used in this study. Metoprolol caused a small increase in critical flicker fusion threshold with lorazepam but had no effect on the other tests. Lorazepam (2 mg) was more potent than bromazepam (6 mg) in the doses used in this study. The interaction of metoprolol with bromazepam and lorazepam is unlikely to be of clinical significance. No change in dose is necessary when using these drugs together.
In contrast to early work showing inhibition of the absorption of beta adrenergic blocking drugs by antacids, subsequent studies did not confirm a reduction in the bioavailability of either atenolol or propranolol during antacid treatment; indeed, they showed an increase in the plasma concentrations of metoprolol when the drug was coadministered with an antacid.
Caffeine and metoprolol have been reported to increase peak salicylic acid concentration following aspirin administration.
For more Interactions (Complete) data for METOPROLOL (12 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Speech-Induced Atrial Tachycardia

André Zimerman, Andre d'Avila
PMID: 34080808   DOI: 10.1056/NEJMicm2030596

Abstract




Isocyanate derivatization coupled with phospholipid removal microelution-solid phase extraction for the simultaneous quantification of (S)-metoprolol and (S)-α-hydroxymetoprolol in human plasma with LC-MS/MS

Maxime Meloche, Martin Jutras, Isabelle St-Jean, Simon de Denus, Grégoire Leclair
PMID: 34274593   DOI: 10.1016/j.jpba.2021.114263

Abstract

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated for the quantification of (S)-metoprolol (MET) and its main metabolite, (S)-α-hydroxymetoprolol (OH-MET). Human plasma samples (50 μL) were spiked with both analytes and their deuterated internal standards (IS) (S)-MET-(d7) and α-OH-MET-(d5). Phospholipid removal microelution-solid phase extraction (PRM-SPE) was performed using a 4-step protocol with Oasis PRiME MCX μElution 96-well cartridges. The eluates were reconstituted in 100 μL of acetonitrile with 50 μg/mL (S)-α-methylbenzyl isocyanate (MBIC) for chiral derivatization. After 60 min at room temperature, the reaction was quenched using 100 μL of water 2 % formic acid. Chromatographic separation of the derivatized analytes was performed on a Kinetex phenyl-hexyl core-shell stationary phase with an elution gradient. Mobile phases were composed of a mixture of water and methanol, with ammonium formate and formic acid as buffers. Total runtime was 15 min. Analyte detection was performed by an AB/SCIEX 4000 QTRAP mass spectrometer with multiple reaction monitoring. Chromatograms showed MBIC successfully reacted with racemic MET, α-OH-MET, and their respective IS. Detection by positive electrospray ionization did not reveal derivatized by-products. Quantification ranges were validated for (S)-MET and (S)-α-OH-MET between 0.5-500 and 1.25-500 ng/mL, respectively, with correlation coefficients (r
) >0.9906. The PRM-SPE assay showed low matrix effects (86.9-104.0 %) and reproducible recoveries (69.4-78.7 %) at low, medium, and high quality control (QC) levels. Precision and accuracy were all comprised between 85-115 % for all three QCs, and between 80-120 % for the lower limit of quantification, for intra- and inter-day values (n = 6, 3 consecutive days). Non-derivatized analytes were stable at room temperature, after 3 freeze-thaw cycles, and stored for 30 days at -80 °C (n = 4). Reinjection reproducibility of a previously validated batch was achieved after 8 days under auto-sampler conditions, indicating the stability of (S)-MET and (S)-α-OH-MET derivatives. Its clinical use was established in a cohort of 50 patients and could be used to further investigate the clinical impact of (S)-MET concentrations.


Effect of naringenin on the pharmacokinetics of metoprolol succinate in rats

Ravindra Babu Pingili, Sridhar Vemulapalli, Vijaya R Dirisala, Surya Sandeep Mullapudi, Yamini Gullapalli, Naveen Babu Kilaru
PMID: 34138683   DOI: 10.1080/00498254.2021.1942311

Abstract

The aim of the present study was to investigate the effect of naringenin (4,5,7-trihydroxy flavonone) on the pharmacokinetics of metoprolol, a substrate of Cytochrome P-450 3A4 (CYP3A4), CYP2C9, and CYP2D6 in rats.Male Wistar rats were treated orally with metoprolol (30 mg/kg) alone and in combination with naringenin (25, 50, and 100 mg/kg) once daily for 15 consecutive days.The plasma concentrations of metoprolol were determined using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) on the 1st day in single-dose pharmacokinetic (PK) study (SDS) and on the 15th day in multiple dosing PK studies (MDS).Compared to the metoprolol control group, the
, AUC, and half-life (
) of metoprolol increased in rats pre-treated with naringenin, while there was no significant change in
. There is a significant decrease in clearance and volume of distribution.The present study results revealed that naringenin significantly enhanced the
AUC, MRT,
, and decreased the clearance of metoprolol possibly through the inhibition of CYP enzymes involved in the metabolism of metoprolol.


Comparison of carvedilol versus metoprolol in patients with acute myocardial infarction: A protocol for systematic review and meta-analysis

Jian-Gang Zhang, Shi-Peng Dai, Hua Liu, Ze-Sheng Xu
PMID: 34011052   DOI: 10.1097/MD.0000000000025855

Abstract

The existing meta-analyses and randomized studies on comparing the effects of carvedilol and metoprolol are of poor quality, with small sample sizes, and involve a homogeneous population. Therefore, to provide new evidence-based medical evidence for clinical treatment, we undertook a systematic review and meta-analysis to compare the mortality benefits of carvedilol with metoprolol head to head and determine the better beta-blocker in acute myocardial infarction (AMI) setting.
Seven electronic databases including Web of Science, Embase, PubMed, Wanfang Data, Scopus, Science Direct, Cochrane Library will be searched in May 2021 by 2 independent reviewers. The protocol was written following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses Protocols (PRISMA-P) statement guidelines. The primary outcome is all-cause mortality; secondary outcomes include complex cardiovascular events, sudden death, cardiovascular death, reinfarction, revascularization, readmission, ventricular arrhythmias, and drug withdrawal for all causes except death. All outcomes are pooled on random-effect model. A P value of <.05 is considered to be statistically significant.
The review will add to the existing literature by showing compelling evidence and improved guidance in clinic settings.
10.17605/OSF.IO/VSTJC.


Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR

Melanie Voigt, Indra Bartels, Dorothee Schmiemann, Lars Votel, Kerstin Hoffmann-Jacobsen, Martin Jaeger
PMID: 34067394   DOI: 10.3390/molecules26113102

Abstract

Pharmaceuticals are found in waterbodies worldwide. Conventional sewage treatment plants are often not able to eliminate these micropollutants. Hence, Advanced Oxidation Processes (AOPs) have been heavily investigated. Here, metoprolol is exposed to UV irradiation, hydrogen peroxide, and ozonation. Degradation was analyzed using chemical kinetics both for initial and secondary products. Photo-induced irradiation enhanced by hydrogen peroxide addition accelerated degradation more than ozonation, leading to complete elimination. Degradation and transformation products were identified by high-performance liquid-chromatography coupled to high-resolution higher-order mass spectrometry. The proposed structures allowed to apply Quantitative Structure-Activity Relationship (QSAR) analysis to predict ecotoxicity. Degradation products were generally associated with a lower ecotoxicological hazard to the aquatic environment according to OECD QSAR toolbox and VEGA. Comparison of potential structural isomers suggested forecasts may become more reliable with larger databases in the future.


Biodegradation of metoprolol in oxic and anoxic hyporheic zone sediments: unexpected effects on microbial communities

Cyrus Rutere, Malte Posselt, Adrian Ho, Marcus A Horn
PMID: 34338804   DOI: 10.1007/s00253-021-11466-w

Abstract

Metoprolol is widely used as a beta-blocker and considered an emerging contaminant of environmental concern due to pseudo persistence in wastewater effluents that poses a potential ecotoxicological threat to aquatic ecosystems. Microbial removal of metoprolol in the redox-delineated hyporheic zone (HZ) was investigated using streambed sediments supplemented with 15 or 150 μM metoprolol in a laboratory microcosm incubation under oxic and anoxic conditions. Metoprolol disappeared from the aqueous phase under oxic and anoxic conditions within 65 and 72 days, respectively. Metoprolol was refed twice after initial depletion resulting in accelerated disappearance under both conditions. Metoprolol disappearance was marginal in sterile control microcosms with autoclaved sediment. Metoprolol was transformed mainly to metoprolol acid in oxic microcosms, while metoprolol acid and α-hydroxymetoprolol were formed in anoxic microcosms. Transformation products were transient and disappeared within 30 days under both conditions. Effects of metoprolol on the HZ bacterial community were evaluated using DNA- and RNA-based time-resolved amplicon Illumina MiSeq sequencing targeting the 16S rRNA gene and 16S rRNA, respectively, and were prominent on 16S rRNA rather than 16S rRNA gene level suggesting moderate metoprolol-induced activity-level changes. A positive impact of metoprolol on Sphingomonadaceae and Enterobacteriaceae under oxic and anoxic conditions, respectively, was observed. Nitrifiers were impaired by metoprolol under oxic and anoxic conditions. Collectively, our findings revealed high metoprolol biodegradation potentials in the hyporheic zone under contrasting redox conditions associated with changes in the active microbial communities, thus contributing to the attenuation of micropollutants. KEY POINTS: • High biotic oxic and anoxic metoprolol degradation potentials in the hyporheic zone. • Key metoprolol-associated taxa included Sphingomonadaceae, Enterobacteraceae, and Promicromonosporaceae. • Negative impact of metoprolol on nitrifiers.


Baseline left ventricular ejection fraction associated with symptom improvements in both children and adolescents with postural tachycardia syndrome under metoprolol therapy

Yuan-Yuan Wang, Zhen-Hui Han, Yu-Li Wang, Ying Liao, Chun-Yu Zhang, Ping Liu, Chao-Shu Tang, Jun-Bao Du, Hong-Fang Jin, Ya-Qian Huang
PMID: 34387611   DOI: 10.1097/CM9.0000000000001698

Abstract

Postural tachycardia syndrome (POTS) is a common childhood disease that seriously affects the patient's physical and mental health. This study aimed to investigate whether pre-treatment baseline left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS) values were associated with symptom improvement after metoprolol therapy for children and adolescents with POTS.
This retrospective study evaluated 51 children and adolescents with POTS who received metoprolol therapy at the Peking University First Hospital between November 2010 and July 2019. All patients had completed a standing test or basic head-up tilt test and cardiac echocardiography before treatment. Treatment response was evaluated 3 months after starting metoprolol therapy. The pre-treatment baseline LVEF and LVFS values were evaluated for correlations with decreases in the symptom score after treatment (ΔSS). Multivariable analysis was performed using factors with a P value of <0.100 in the univariate analyses and the demographic characteristics.
A comparison of responders and non-responders revealed no significant differences in demographic, hemodynamic characteristics, and urine specific gravity (all P > 0.050). However, responders had significantly higher baseline LVEF (71.09% ± 4.44% vs. 67.17% ± 4.88%, t = -2.789, P = 0.008) and LVFS values (40.00 [38.00, 42.00]% vs. 36.79% ± 4.11%, Z = -2.542, P = 0.010) than the non-responders. The baseline LVEF and LVFS were positively correlated with ΔSS (r = 0.378, P = 0.006; r = 0.363, P = 0.009), respectively. Logistic regression analysis revealed that LVEF was independently associated with the response to metoprolol therapy in children and adolescents with POTS (odds ratio: 1.201, 95% confidence interval: 1.039-1.387, P = 0.013).
Pre-treatment baseline LVEF was associated with symptom improvement after metoprolol treatment for children and adolescents with POTS.


Metoprolol in Critically Ill Patients With COVID-19

Agustín Clemente-Moragón, Juan Martínez-Milla, Eduardo Oliver, Arnoldo Santos, Javier Flandes, Iker Fernández, Lorena Rodríguez-González, Cristina Serrano Del Castillo, Ana-María Ioan, María López-Álvarez, Sandra Gómez-Talavera, Carlos Galán-Arriola, Valentín Fuster, César Pérez-Calvo, Borja Ibáñez
PMID: 34474731   DOI: 10.1016/j.jacc.2021.07.003

Abstract

Severe coronavirus disease-2019 (COVID-19) can progress to an acute respiratory distress syndrome (ARDS), which involves alveolar infiltration by activated neutrophils. The beta-blocker metoprolol has been shown to ameliorate exacerbated inflammation in the myocardial infarction setting.
The purpose of this study was to evaluate the effects of metoprolol on alveolar inflammation and on respiratory function in patients with COVID-19-associated ARDS.
A total of 20 COVID-19 patients with ARDS on invasive mechanical ventilation were randomized to metoprolol (15 mg daily for 3 days) or control (no treatment). All patients underwent bronchoalveolar lavage (BAL) before and after metoprolol/control. The safety of metoprolol administration was evaluated by invasive hemodynamic and electrocardiogram monitoring and echocardiography.
Metoprolol administration was without side effects. At baseline, neutrophil content in BAL did not differ between groups. Conversely, patients randomized to metoprolol had significantly fewer neutrophils in BAL on day 4 (median: 14.3 neutrophils/µl [Q1, Q3: 4.63, 265 neutrophils/µl] vs median: 397 neutrophils/µl [Q1, Q3: 222, 1,346 neutrophils/µl] in the metoprolol and control groups, respectively; P = 0.016). Metoprolol also reduced neutrophil extracellular traps content and other markers of lung inflammation. Oxygenation (PaO
:FiO
) significantly improved after 3 days of metoprolol treatment (median: 130 [Q1, Q3: 110, 162] vs median: 267 [Q1, Q3: 199, 298] at baseline and day 4, respectively; P = 0.003), whereas it remained unchanged in control subjects. Metoprolol-treated patients spent fewer days on invasive mechanical ventilation than those in the control group (15.5 ± 7.6 vs 21.9 ± 12.6 days; P = 0.17).
In this pilot trial, intravenous metoprolol administration to patients with COVID-19-associated ARDS was safe, reduced exacerbated lung inflammation, and improved oxygenation. Repurposing metoprolol for COVID-19-associated ARDS appears to be a safe and inexpensive strategy that can alleviate the burden of the COVID-19 pandemic.


Should We Be Using Upstream Beta-Blocker Therapy for Acute Myocardial Infarction?

Georgios Giannakopoulos, Stephane Noble
PMID: 33961118   DOI: 10.1007/s11886-021-01494-3

Abstract

Controversy exists whether beta-blockers should be given before primary percutaneous coronary intervention (PCI) or to defer their administration for up to 24 hours.
Animal studies, most of them conducted in the 1970s and 1980s, showed evidence that early beta-blocker administration may reduce infarct size. Subsequent human studies had mixed results on infarct size and survival. More specifically, in the current primary PCI era, only four studies evaluated the impact of early intravenous beta-blocker administration after acute myocardial infarction, only two of them before PCI. All studies agree that in hemodynamically stable patients, early intravenous beta-blocker administration is safe and protected against malignant arrhythmias. Nevertheless, results on infarct size and mortality are equivocal. Considering the heterogeneity of currently available data, further studies are still needed to assess the benefit of early injection of metoprolol in STEMI patients in a large double-blinded and randomized design versus placebo.


Massive metoprolol overdose requiring ECMO: brief review of the evidence behind recommended treatments

Shameen Salam, Brandon Nornhold, Jihad Mallat
PMID: 33952561   DOI: 10.1136/bcr-2019-232130

Abstract

A man in his late 60s developed shock after ingesting 7500 mg of metoprolol tartrate that was refractory to all medical treatment including hyperinsulinaemic euglycaemia, intravenous lipid emulsion and dialysis, eventually needing rescue extracorporeal membrane oxygenation. A brief review of the recommended treatments in beta-blocker overdose is therefore warranted.


Explore Compound Types